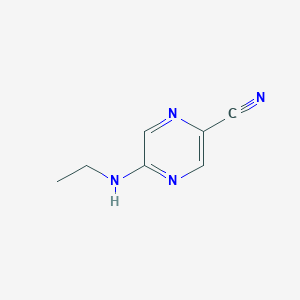

5-(Ethylamino)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

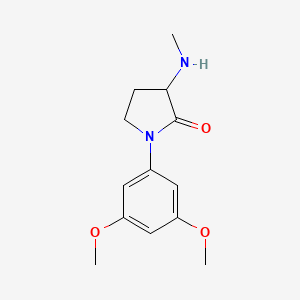

5-(Ethylamino)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H8N4 . It is used for scientific research and development.

Synthesis Analysis

The synthesis of 5-(Ethylamino)pyrazine-2-carbonitrile and similar compounds has been discussed in several studies . These studies highlight the use of fragment-based drug design and a cell-based assay cascade for optimizing the potency and selectivity of these compounds .Molecular Structure Analysis

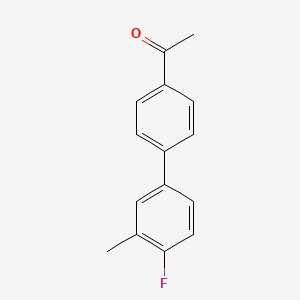

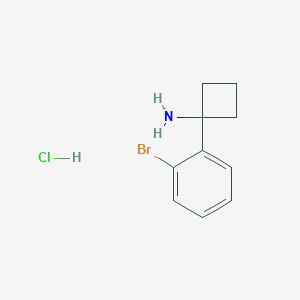

The molecular structure of 5-(Ethylamino)pyrazine-2-carbonitrile consists of a pyrazine ring with an ethylamino group at the 5th position and a carbonitrile group at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving 5-(Ethylamino)pyrazine-2-carbonitrile are not detailed in the search results, it’s worth noting that pyrazine derivatives, in general, have been the focus of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .Physical And Chemical Properties Analysis

5-(Ethylamino)pyrazine-2-carbonitrile has a molecular weight of 148.17 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

5-(Ethylamino)pyrazine-2-carbonitrile, as a pyrazine derivative, is used extensively in the synthesis of various heterocyclic compounds. For instance, Kučerová-Chlupáčová et al. (2008) explored the synthesis of substituted pyrazine-2-carbonitriles and their conversion into 1-pyrazin-2-ylethan-1-ones, which are used as intermediates for potential antifungal and antimycobacterial drugs (Kučerová-Chlupáčová et al., 2008).

Biological Activities

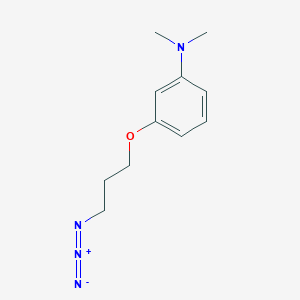

This compound has also been a part of research focused on developing potential inhibitors of HIV-1. Larsen et al. (1999) demonstrated the synthesis of triazenopyrazole derivatives from a compound similar to 5-(Ethylamino)pyrazine-2-carbonitrile, showing moderate activity against HIV-1 (Larsen et al., 1999).

Advanced Synthetic Methods

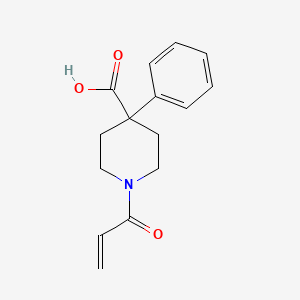

Bhosle et al. (2016) reported the synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles using a convenient method. This synthesis involved a one-pot four-component cyclocondensation in a deep eutectic solvent, avoiding the use of toxic catalysts and solvents, which is an advancement in the field of green chemistry (Bhosle et al., 2016).

Role in Anticancer Research

In the field of anticancer research, Nimbalkar et al. (2017) synthesized a series of dihydropyrano[2,3-c]pyrazoles using a similar compound, highlighting its role in developing potential anticancer scaffolds. This process utilized a Brønsted acid ionic liquid as a catalyst, providing a more environmentally friendly approach (Nimbalkar et al., 2017).

Contribution to Organic Chemistry

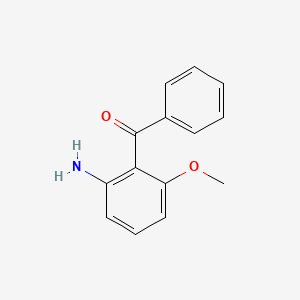

The compound also contributes significantly to the field of organic chemistry. Tsuzuki and Tada (1985) studied the reactions of a similar compound, 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile, with alcohol in the presence of a base, leading to various derivatives with potential applications (Tsuzuki & Tada, 1985).

Safety And Hazards

Propriétés

IUPAC Name |

5-(ethylamino)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-2-9-7-5-10-6(3-8)4-11-7/h4-5H,2H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVELTLCJSZCODZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(N=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethylamino)pyrazine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)

![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)